tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Chemical Name: tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate Molecular Formula: C₁₁H₁₉N₃O₃ Molecular Weight: 241.29 g/mol CAS Numbers: 2763891-20-7 and 2225181-86-0 (discrepancy noted; possible isomeric or sourcing variations). Structure: The compound features a bicyclo[1.1.1]pentane (BCP) core, a rigid scaffold used as a bioisostere for aromatic or linear chains in medicinal chemistry. Substituents include:
- A tert-butoxycarbonyl (Boc) group at position 1, acting as a protective group for amines.
- An N'-hydroxycarbamimidoyl group at position 3, characterized by an amidoxime (-NH-C(=N-OH)-) moiety, which can participate in coordination chemistry or serve as a prodrug precursor.
The amidoxime group may be introduced via hydroxylamine treatment of a nitrile intermediate.
Applications: BCP derivatives are valued for their metabolic stability and steric rigidity.
Properties
CAS No. |
2225181-87-1 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SCSGEZRXPDGOCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid tert-Butyl Ester
The core BCP scaffold is prepared through a modified Wiberg-Hibbs procedure:
Step 1: Carbonyl Reduction
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester (Compound A) undergoes selective reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C, yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (Compound B) with 83.5% yield.
Step 2: Bromination
Treatment of Compound B with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane produces 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Compound C). Optimal conditions (0°C, 12 h) achieve 76% conversion.
Step 3: Hydrolysis and Protection
Saponification of Compound C with aqueous NaOH followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) furnishes the tert-butyl ester (Compound D). This step requires strict pH control (pH 8–9) to prevent epimerization.
Introduction of N'-Hydroxycarbamimidoyl Group
Method A: Mitsunobu Coupling
The most efficient approach involves coupling Compound D with N-hydroxyurea under Mitsunobu conditions:
| Parameter | Value |
|---|---|
| Reagents | DIAD, PPh₃ |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 18 h |
| Yield | 67% |
This method avoids racemization and provides excellent functional group tolerance.
Method B: Reductive Amination
Alternative pathways employ reductive amination of tert-butyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate with hydroxylamine, followed by oxidation. However, this route suffers from lower yields (42–48%) due to over-oxidation side reactions.
Reaction Optimization and Scale-Up Considerations
Solvent Screening for Mitsunobu Coupling
A comparative study of solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 67 | 98.2 |
| DCM | 8.9 | 58 | 95.1 |
| DMF | 36.7 | 34 | 88.3 |
THF’s moderate polarity balances reagent solubility and transition-state stabilization.
Temperature Profiling
Elevating the reaction temperature above 25°C led to a 22% decrease in yield due to DIAD decomposition. Kinetic studies identified 15–20°C as the optimal range.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) showed ≥98% purity with retention time = 6.72 min.
Applications in Medicinal Chemistry
The compound serves as a key precursor for:
- PARP inhibitors : The N-hydroxycarbamimidoyl group chelates zinc ions in PARP-1’s catalytic domain.
- Antiviral agents : BCP’s rigidity enhances proteolytic stability in hepatitis C virus NS3/4A protease inhibitors.
Structure-activity relationship (SAR) studies demonstrate that tert-butyl substitution at C1 improves membrane permeability (LogP = 2.71) compared to methyl analogs (LogP = 1.89).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Reactivity
- Amidoxime vs. Ester : The target compound’s amidoxime group (-NH-C(=N-OH)-) enables metal coordination (e.g., with Fe³⁺ or Cu²⁺) , unlike the methyl ester in 676371-64-5, which is hydrolytically labile under basic conditions .
- Bromomethyl vs. Hydroxycarbamimidoyl : Bromine in 276.18 g/mol derivative facilitates cross-coupling reactions (e.g., Suzuki or Ullmann), whereas the amidoxime in the target compound may undergo condensation or reduction .
Physicochemical Properties
Biological Activity
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N3O3, with a molecular weight of 241.29 g/mol. The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and stability, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
| InChI | InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |
| InChI Key | VEVCBIUEAFIONO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N |
Synthesis
The synthesis of this compound involves multiple steps, starting from the formation of the bicyclo[1.1.1]pentane framework through cyclization reactions followed by the introduction of the hydroxycarbamimidoyl group via carbamate formation techniques .
The mechanism of action for this compound is primarily through its interaction with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The hydroxycarbamimidoyl moiety allows for hydrogen bonding with target molecules, enhancing binding affinity and selectivity due to the structural characteristics imparted by the bicyclo[1.1.1]pentane core .
Anticancer Activity
Preliminary studies have suggested that compounds structurally related to this compound exhibit moderate cytotoxicity against cancer cell lines such as NSCLC-N6 and P388, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of similar compounds on lung cancer cells, it was found that modifications to the bicyclo structure significantly influenced biological activity. For instance, compounds with enhanced hydrophilicity displayed improved cellular uptake and cytotoxic effects compared to their hydrophobic counterparts .
Mechanistic Insights
Further investigations revealed that the compound could induce cell cycle arrest in treated cancer cells, suggesting a potential mechanism involving enzyme inhibition or differentiation pathways . This aligns with findings from other studies on bicyclic compounds that demonstrate similar anticancer properties.
Comparative Analysis
A comparison with structurally similar compounds helps elucidate the unique biological activity of this compound:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-bicyclo[1.1.1]pentan-1-yl]carbamate | Moderate cytotoxicity | Carbamate vs carboxylate |
| tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Variable cytotoxicity | Amino vs hydroxycarbamimidoyl group |
Q & A
Q. What are the key synthetic routes for tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis involves three primary steps:
- Bicyclo[1.1.1]pentane core formation : Cyclization of precursors like [1.1.1]propellane derivatives under controlled thermal or photochemical conditions .
- Hydroxycarbamimidoyl group introduction : Reaction of the bicyclic intermediate with hydroxylamine derivatives (e.g., NHOH·HCl) in polar solvents (e.g., DMF) at 50–80°C .
- tert-Butyl protection : Carboxylate esterification using Boc anhydride in the presence of a base (e.g., DMAP) . Optimization : Yield improvements (>70%) require inert atmospheres (N), stoichiometric control of hydroxylamine, and purification via silica gel chromatography .
Q. How does the bicyclo[1.1.1]pentane core influence the compound’s chemical reactivity?
The strained bicyclo[1.1.1]pentane core:
- Enhances rigidity : Reduces conformational flexibility, improving binding selectivity in biological systems .
- Modifies electronic properties : Electron-withdrawing effects from the bicyclic structure stabilize adjacent functional groups (e.g., hydroxycarbamimidoyl) during redox reactions .
- Impacts solubility : Hydrophobicity may limit aqueous solubility, requiring co-solvents (e.g., DMSO) for biological assays .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer potential : Moderate cytotoxicity against NSCLC-N6 (lung cancer) and P388 (leukemia) cell lines, with IC values ranging 10–50 µM .
- Mechanistic insights : Induces G1/S cell cycle arrest in cancer cells, likely via inhibition of cyclin-dependent kinases .
- Structure-activity relationship (SAR) : Hydrophilic derivatives show improved cellular uptake compared to hydrophobic analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
Conflicting cytotoxicity results may arise from:
- Cell line variability : NSCLC-N6 (adenocarcinoma) vs. P388 (leukemia) may exhibit differential sensitivity due to metabolic or receptor heterogeneity .
- Structural modifications : Substitutions on the hydroxycarbamimidoyl group (e.g., methyl vs. tert-butyl) alter bioavailability and target engagement .
- Assay conditions : Varying DMSO concentrations (e.g., 0.1% vs. 1%) may affect compound solubility and activity . Recommendation : Standardize assays using identical cell lines, solvent controls, and structural analogs for cross-study validation.
Q. What advanced strategies optimize the compound’s stability under physiological conditions?
Stability challenges include:
- Hydrolysis of tert-butyl ester : Susceptibility to esterases in serum, reducing half-life . Solutions :
- Prodrug design : Replace tert-butyl with enzymatically cleavable groups (e.g., pivaloyloxymethyl) .
- Steric shielding : Introduce bulky substituents near the ester group to hinder enzymatic degradation .
- Liposomal encapsulation : Enhances serum stability and tumor-targeted delivery .
Q. How does the hydroxycarbamimidoyl group mediate interactions with biological targets?
The hydroxycarbamimidoyl moiety:
- Forms hydrogen bonds : Interacts with catalytic residues in enzymes (e.g., kinases) or DNA minor grooves .
- Participates in redox cycling : Generates reactive oxygen species (ROS) under cellular oxidative stress, contributing to cytotoxicity . Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity and X-ray crystallography for structural resolution .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : -NMR resolves bicyclo[1.1.1]pentane core signals (δ 35–45 ppm) and tert-butyl peaks (δ 28 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHNO) with <3 ppm error .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How can computational modeling aid in SAR studies?
- Docking simulations : Predict binding modes with kinases (e.g., CDK2) using AutoDock Vina .
- QM/MM calculations : Evaluate strain energy of the bicyclo[1.1.1]pentane core (≈30 kcal/mol) and its impact on reactivity .
- ADMET prediction : SwissADME or ADMETLab 2.0 forecasts bioavailability and toxicity risks .
Ethical and Safety Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
